molecular formula C7H5F3N4 B1405418 5-(Azidomethyl)-2-(trifluoromethyl)pyridine CAS No. 1108556-21-3

5-(Azidomethyl)-2-(trifluoromethyl)pyridine

Cat. No. B1405418
M. Wt: 202.14 g/mol
InChI Key: HGWBRDLMPFSSJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoromethyl groups are increasingly important in pharmaceuticals, agrochemicals, and materials . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for “5-(Azidomethyl)-2-(trifluoromethyl)pyridine” are not available, there are general methods for the synthesis of related compounds. For instance, 5-(trifluoromethyl)isoxazoles can be synthesized by denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride .


Chemical Reactions Analysis

Trifluoromethylation is a type of chemical reaction where a trifluoromethyl group is introduced into a molecule . The specific reactions that “5-(Azidomethyl)-2-(trifluoromethyl)pyridine” would undergo depend on various factors, including the reaction conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Azidomethyl)-2-(trifluoromethyl)pyridine” would depend on its specific structure. Trifluoromethyl groups are known for their unique properties, including high electronegativity and lipophilicity .

Safety And Hazards

The safety and hazards associated with “5-(Azidomethyl)-2-(trifluoromethyl)pyridine” would depend on its specific properties. As a general rule, handling any chemical compound should be done with appropriate safety measures .

Future Directions

The future directions for research on “5-(Azidomethyl)-2-(trifluoromethyl)pyridine” would likely depend on its potential applications. Given the importance of trifluoromethyl groups in various fields, there could be significant interest in developing new synthetic methods and exploring new applications .

properties

IUPAC Name

5-(azidomethyl)-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)6-2-1-5(3-12-6)4-13-14-11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWBRDLMPFSSJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN=[N+]=[N-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Azidomethyl)-2-(trifluoromethyl)pyridine

Synthesis routes and methods I

Procedure details

Into ethyl acetate was suspended 1.91 g of 6-(trifluoromethyl)nicotinic acid, and then 1.52 g of triethylamine and 3.03 g of DPPA were added thereto, followed by 3 hours of stirring. The reaction solution was washed with a saturated sodium bicarbonate aqueous solution and saturated saline and the solvent was removed by evaporation to obtain 2.0 g of 6-(trifluoromethyl)nicotinyl azide as a solid. The resulting acid azide was dissolved into 20 ml of toluene and the solution was heated and refluxed to convert the acid azide into 5-isocyanato-2-(trifluoromethyl)pyridine. Thereafter, 1 ml of methanol was added thereto at room temperature, followed by 1 hour of stirring. The reaction solution was washed with water and then dried over anhydrous magnesium sulfate. Thereafter, the solvent was removed by evaporation to obtain 1.2 g of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step Two
Name
Quantity
3.03 g
Type
reactant
Reaction Step Three
Quantity
1.52 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of (6-(trifluoromethyl)pyridin-3-yl)methanol (2.0 g, 11.3 mmol) and diphenyl phosphorazidate (2.93 mL, 14 mmol) was dissolved in dry toluene (20 mL). The mixture was cooled to 0° C. under Argon, and neat DBU (2.1 mL, 14 mmol) was added. The reaction mixture was stirred for 2 h at 0° C. and then at rt for 16 h. The resulting two-phase mixture was washed with water and extracted with EtOAc. The combined organic layer was concentrated in vacuo and purified by silica gel chromotography afford 5-(azidomethyl)-2-(trifluoromethyl)pyridine (2.3 g, quantitative yield) of a light yellow oil: 1H NMR (300 MHz, CDCl3+CD3OD), d: 8.686 (m, 1H), 7.853 (m, 1H), 7.723 (d, J=8.1 Hz, 1H), 4.518 (s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.93 mL
Type
reactant
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Azidomethyl)-2-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
5-(Azidomethyl)-2-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
5-(Azidomethyl)-2-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
5-(Azidomethyl)-2-(trifluoromethyl)pyridine
Reactant of Route 5
5-(Azidomethyl)-2-(trifluoromethyl)pyridine
Reactant of Route 6
5-(Azidomethyl)-2-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.